
4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that may be related to various heterocyclic compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves cascade cyclization reactions. For instance, [1,4]Oxazino[3,2-b]indoles and 1H-pyrazino[2,3-b]indoles are synthesized via gold-catalyzed cascade cyclization of (azido)ynamides, which suggests that a similar approach might be applicable for synthesizing the compound of interest . Additionally, azetidinone derivatives are synthesized through Betti’s condensation reaction followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine . These methods highlight the potential synthetic routes that could be explored for the target compound.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using spectroscopic techniques such as IR and 1H-NMR, as well as elemental analysis . These techniques could be employed to analyze the molecular structure of this compound, ensuring the correct synthesis and identification of the compound.
Chemical Reactions Analysis
The reactivity of similar compounds, such as 4-azido-6-methyl-2H-pyran-2-one, involves 1,3-dipolar cycloadditions with electron-rich alkenes and alkynes to form triazoles, and reactions with β-dicarbonyl compounds to form pyridines . These reactions indicate the types of chemical transformations that the compound of interest might undergo, which could be useful for further functionalization or for understanding its reactivity profile.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of the specific compound, they do provide information on the properties of similar molecules. For example, the solubility, drug-likeness, and biological activity studies of pyrazol-1-yl azetidin-2-one derivatives indicate that these compounds have favorable properties for drug development . These insights could be extrapolated to predict the properties of this compound, which may also exhibit drug-like characteristics.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" have been synthesized and evaluated for their antimicrobial efficacy. These compounds, particularly azetidinone derivatives, have shown promising antibacterial activities against a variety of bacterial strains. The synthesis and characterization of these compounds involve sophisticated chemical processes, including Betti’s condensation reaction, and their structure-activity relationships have been thoroughly investigated using different spectroscopic techniques (Chopde, Meshram, & Pagadala, 2012).
Anti-inflammatory and Antioxidant Properties
New derivatives containing the indol moiety, synthesized through innovative chemical processes, have been explored for their anti-inflammatory and antioxidant activities. These studies have involved the design, synthesis, and biological evaluation of compounds for their efficacy in inhibiting inflammatory processes and their potential as antioxidants. For instance, the synthesis of indolyl pyrazole scaffolds has been investigated for their potential anti-cancer agents, indicating the versatility of these compounds in medicinal chemistry applications (Gaddam, Dubey, & Chittireddy, 2020).
Anticancer Activity
Further research into the structural analogs of the specified compound has led to the development of molecules with potential anticancer activities. These efforts include the synthesis and molecular modeling studies of compounds designed to target specific cellular processes involved in cancer progression. The exploration of indolyl derivatives and their synthesis, aiming at discovering new anticancer agents, exemplifies the innovative approaches taken in this field (Aziz et al., 2021).
properties
IUPAC Name |
4-[1-(1H-indole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-6-14(8-17(21)23-11)24-15-9-20(10-15)18(22)13-2-3-16-12(7-13)4-5-19-16/h2-8,15,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXERHIVXHCMYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

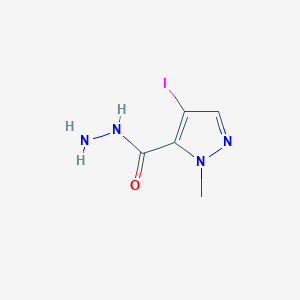
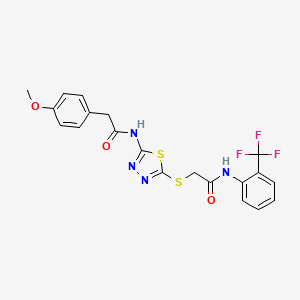
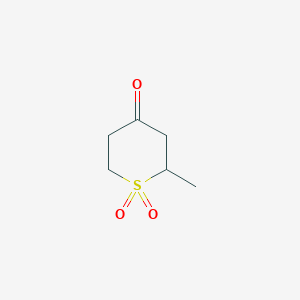
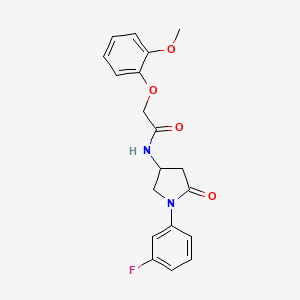
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2552754.png)
![7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2552755.png)
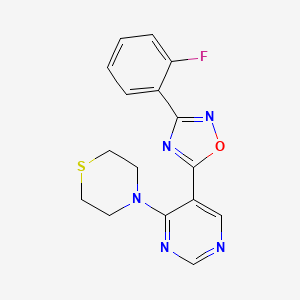

![3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552758.png)
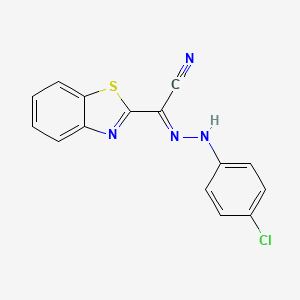
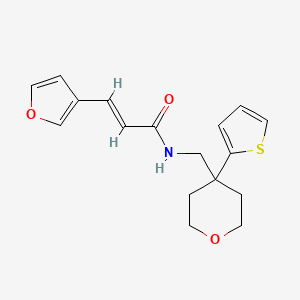
![2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2552766.png)

![Ethyl 2-(4-(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2552769.png)